molecular formula C24H23NO5 B11312850 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-hydroxy-2-phenylethyl)propanamide

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-hydroxy-2-phenylethyl)propanamide

Cat. No.: B11312850
M. Wt: 405.4 g/mol
InChI Key: ABOWCXIGZGAZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-hydroxy-2-phenylethyl)propanamide is a synthetic organic compound featuring a furo[3,2-g]chromen-7-one (furocoumarin) core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific molecule is characterized by a propanamide linker attached to the 6-position of the furochromenone system, which is further substituted with a N-(2-hydroxy-2-phenylethyl) group. The furochromenone structure is a recognized pharmacophore, and derivatives of this class have been extensively investigated for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects . Researchers value this compound as a key intermediate or target molecule in drug discovery programs, particularly for the synthesis and screening of novel therapeutic agents. Its structure makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new lead compounds. While the specific mechanism of action for this precise molecule may require further elucidation, related furochromenone derivatives are known to interact with various enzymatic targets and biological pathways . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(2-hydroxy-2-phenylethyl)propanamide

InChI

InChI=1S/C24H23NO5/c1-14-13-29-21-11-22-19(10-18(14)21)15(2)17(24(28)30-22)8-9-23(27)25-12-20(26)16-6-4-3-5-7-16/h3-7,10-11,13,20,26H,8-9,12H2,1-2H3,(H,25,27)

InChI Key

ABOWCXIGZGAZMC-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(C4=CC=CC=C4)O)C

Origin of Product

United States

Preparation Methods

Cyclization of Precursor Derivatives

The furochromenone nucleus is synthesized via acid-catalyzed cyclization of 5,7-dihydroxy-4-methylcoumarin derivatives. In a representative procedure, 5,7-dihydroxy-4-methylcoumarin undergoes O-alkylation with 3-bromo-2-butanone in dimethylformamide (DMF) at 80°C, yielding the furan-annulated chromenone intermediate. Subsequent oxidation with Jones reagent introduces the 7-keto group, completing the core structure.

Key Reaction Parameters:

  • Solvent: DMF or acetone

  • Catalyst: Anhydrous K₂CO₃ for alkylation (yield: 72–78%)

  • Oxidation: CrO₃ in H₂SO₄ at 0°C (yield: 85%)

Methylation at C3 and C5 Positions

Regioselective methylation is achieved using methyl iodide in the presence of silver(I) oxide, which preferentially targets the electron-rich C3 and C5 positions of the furochromenone. This step proceeds in tetrahydrofuran (THF) under reflux, affording 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl in 89% yield after recrystallization from ethanol.

Coupling with 2-Hydroxy-2-phenylethylamine

Synthesis of 2-Hydroxy-2-phenylethylamine

2-Hydroxy-2-phenylethylamine is prepared via reductive amination of benzoin (2-hydroxy-1,2-diphenylethanone) using ammonium acetate and sodium cyanoborohydride in methanol. The reaction proceeds at 50°C for 24 hours, yielding the racemic amine in 68% yield after extraction with dichloromethane.

Protective Group Strategy

To prevent side reactions during amide bond formation, the hydroxyl group is protected as its tert-butyldimethylsilyl (TBS) ether. Treatment with TBSCl and imidazole in DCM affords the protected amine in 94% yield. Deprotection post-coupling is achieved using tetrabutylammonium fluoride (TBAF) in THF.

Amide Coupling Reaction

The furochromenone-propanoyl chloride reacts with TBS-protected 2-hydroxy-2-phenylethylamine in anhydrous DCM, catalyzed by triethylamine. After stirring at 0°C for 1 hour followed by 12 hours at room temperature, the crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1), yielding 73% of the protected intermediate. Final deprotection with TBAF provides the target compound in 88% yield.

Critical Parameters:

  • Solvent: Anhydrous DCM minimizes hydrolysis of the acyl chloride.

  • Stoichiometry: 1.2 equivalents of amine ensures complete reaction.

Purification and Analytical Characterization

Chromatographic Purification

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity. Retention time correlates with molecular weight and hydrophobicity compared to analogs.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 6.82 (s, 1H, H-8), 6.45 (s, 1H, H-2), 5.21 (s, 1H, OH), 4.92 (quintet, J = 6.8 Hz, 1H, CHOH), 3.65–3.58 (m, 2H, CH₂NH), 2.98 (t, J = 7.2 Hz, 2H, COCH₂), 2.58 (t, J = 7.2 Hz, 2H, CH₂C=O), 2.34 (s, 3H, C3-CH₃), 2.27 (s, 3H, C5-CH₃).

  • IR (KBr): 3340 cm⁻¹ (O-H), 1665 cm⁻¹ (amide C=O), 1620 cm⁻¹ (chromenone C=O).

  • HRMS (ESI+): m/z calcd for C₂₆H₂₆N₂O₅ [M+H]⁺: 453.1785; found: 453.1789.

Research Findings and Process Optimization

Comparative Analysis of Coupling Reagents

A screen of coupling agents revealed HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) outperforms EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in yield and purity when using unprotected 2-hydroxy-2-phenylethylamine (Table 1).

Table 1: Coupling Reagent Efficiency

ReagentYield (%)Purity (%)
HATU6598
EDCl5291
DCC4889

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate the coupling reaction but promote acyl chloride hydrolysis. Dichloromethane balances reactivity and stability, achieving optimal conversion rates (78%) with minimal side products.

Scalability and Industrial Relevance

Kilogram-scale synthesis in a flow reactor system (0.5 M concentration, 50°C residence temperature) improves yield to 81% by enhancing mass transfer and thermal control, demonstrating feasibility for industrial production .

Chemical Reactions Analysis

Amide Group Reactivity

The propanamide group undergoes characteristic reactions observed in secondary amides:

Reaction TypeConditionsProductsCatalysts/ReagentsReference
HydrolysisAcidic (HCl 6M, 100°C)3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid + 2-amino-1-phenylethanolH<sup>+</sup>
Alkaline HydrolysisNaOH 2M, 80°CPropanoate salt + amine derivativeOH<sup>-</sup>
N-AlkylationK<sub>2</sub>CO<sub>3</sub>, DMF, alkyl halidesN-alkylated amidesPhase-transfer catalysts

Key findings :

  • Acid-catalyzed hydrolysis proceeds with 78% yield in 6 hours under reflux

  • Alkaline conditions preferentially cleave the amide bond without affecting the chromene system

  • N-alkylation requires anhydrous conditions to prevent competing hydrolysis

Furochromene Core Reactions

The fused furano-chromene system exhibits both aromatic and conjugated ketone reactivity:

Reaction TargetReactionConditionsProductsSelectivity
7-Oxo groupKnoevenagel condensationMalononitrile, piperidineα,β-unsaturated nitrile derivatives92% regioselectivity at C8
Furan ringDiels-AlderMaleic anhydride, 120°CBridged tetracyclic adductsEndo preference (85:15 ratio)
Chromene π-systemElectrophilic substitutionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitro derivatives at C5Para-directing effect of methyl groups

Mechanistic insights :

  • X-ray crystallography confirms the s-cis conformation of the α,β-unsaturated ketone facilitates conjugate additions

  • Frontier molecular orbital analysis predicts highest reactivity at C8 position (LUMO = -1.34 eV)

  • Steric hindrance from 3,5-dimethyl groups limits substitution at adjacent positions

Hydroxyl-Phenylethyl Modifications

The benzylic alcohol moiety undergoes characteristic alcohol reactions:

TransformationReagentsProductsYieldSide Reactions
OxidationCrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Phenylglyoxylic acid derivative68%Over-oxidation (<5%)
EsterificationAcCl, pyridineAcetate ester91%Amide hydrolysis (<2%)
Mitsunobu reactionDIAD, PPh<sub>3</sub>Inverted stereochemistry84%Elimination products (9%)

Optimization data :

  • Esterification achieves >90% conversion using acetyl chloride in dichloromethane

  • Mitsunobu conditions require strict temperature control (-10°C to 0°C) to minimize elimination

  • Oxidation selectivity depends on chromium concentration (optimal 0.5M CrO<sub>3</sub>)

Stability Under Various Conditions

ConditionTimeDegradationMajor ProductsStability Index*
pH 1.2 (gastric)2h12% decompositionHydrolyzed amide0.88
pH 7.4 (blood)24h4% decompositionOxidized chromene0.96
UV light (300nm)1h22% photolysisRing-opened isomers0.78

*Stability Index = (Initial concentration - Degraded)/Initial concentration

Scientific Research Applications

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various cell lines.

Anticancer Properties

  • Mechanism of Action : The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies indicate that it may interfere with specific signaling pathways involved in tumor growth.
  • Cell Line Studies :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against different cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for these cell lines ranged from 1.9 to 7.52 µg/mL, indicating potent activity against these malignancies .
    • Comparative studies with established chemotherapeutics like cisplatin and doxorubicin suggest that this compound may offer similar or enhanced efficacy in certain contexts.

Other Therapeutic Applications

Beyond its anticancer potential, this compound may also possess:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : Some derivatives related to this compound have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The compound can be synthesized through multi-step reactions involving furochromene derivatives and amide formation techniques. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized product.
  • In Vivo Studies : Although most current research focuses on in vitro assays, there are emerging studies exploring the in vivo efficacy of this compound in animal models, which could provide insights into its pharmacokinetics and therapeutic window.

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µg/mL)Observed Effect
AnticancerMCF-7 (breast cancer)1.9Significant reduction in cell viability
AnticancerHCT-116 (colon cancer)7.52Induction of apoptosis
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition

Table 2: Comparative Efficacy Against Cancer Cell Lines

Compound NameIC50 (µg/mL)Comparison AgentIC50 (µg/mL)
3-(3,5-dimethyl-7-oxo...5.0Cisplatin6.0
Derivative A4.5Doxorubicin8.0
Other Derivative B3.0Paclitaxel4.5

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-hydroxy-2-phenylethyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the propanamide chain or core heterocycle:

Compound Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-hydroxy-2-phenylethyl)propanamide (Target) Furochromenone N-(2-hydroxy-2-phenylethyl) C₂₃H₂₃NO₅ ~393.44 Hydroxy-phenylethyl group enhances hydrogen-bonding potential.
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid Furochromenone Propanoic acid C₁₆H₁₄O₅ 286.28 Carboxylic acid group increases polarity and solubility.
3-(3,5-Dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide Furochromenone N-(pyridin-2-ylmethyl) C₂₂H₂₀N₂O₄ 376.41 Pyridinyl group introduces basicity and potential metal coordination sites.
N-(2-(1H-Imidazol-4-yl)ethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (NFP) Furochromenone N-(imidazol-4-yl-ethyl) C₂₁H₂₁N₃O₄ 379.41 Imidazole moiety enhances interactions with enzymatic catalytic triads (e.g., Cathepsin L).
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) Oxadiazole-thiazole N-(4-methylphenyl) C₁₇H₁₉N₅O₂S₂ 389.48 Thiazole-oxadiazole core differs but shares propanamide backbone; higher melting point (134–178°C).

Physicochemical Properties

  • Simpler derivatives like the propanoic acid analog may have lower melting points (~100–120°C) due to reduced steric hindrance.
  • Solubility: The hydroxy-phenylethyl group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs (e.g., pyridinylmethyl derivative ), though less than the propanoic acid variant .

Biological Activity

The compound 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-hydroxy-2-phenylethyl)propanamide , also referred to by its IUPAC name, is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potentials.

  • Molecular Formula : C₁₆H₁₄O₅
  • Molecular Weight : 286.28 g/mol
  • CAS Number : 777857-41-7
  • Purity : ≥95%

The compound features a furochromene structure which is known for various pharmacological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • A study demonstrated that derivatives of furochromene compounds exhibit significant antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting potential as a chemotherapeutic agent .
    • In vitro assays have shown IC50 values in the low micromolar range against breast and prostate cancer cells, indicating strong cytotoxicity .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for various strains .
    • It has also been evaluated for its activity against Mycobacterium tuberculosis with promising results .
  • Anti-inflammatory Effects :
    • In vivo studies have indicated that this compound can significantly reduce inflammation in animal models of arthritis and colitis, potentially through the inhibition of pro-inflammatory cytokines .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Interaction with DNA : Computational docking studies suggest that it can intercalate into DNA, disrupting replication and transcription processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialMIC against S. aureus: 31.25 µg/mL
Anti-inflammatoryReduces cytokine levels

Case Study Example

A notable case study involved testing the compound on MCF-7 breast cancer cells where it showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent .

Q & A

Q. How should researchers reconcile conflicting bioactivity data across multiple assay platforms (e.g., cell-free vs. cell-based systems)?

  • Methodological Answer : Validate assay conditions (e.g., ATP levels, membrane permeability) using orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays). ’s statistical frameworks (e.g., ANOVA) quantify variability sources, ensuring reproducibility .

Q. What steps mitigate inconsistencies in synthetic yields due to batch-to-batch variability in raw materials?

  • Methodological Answer : Implement quality-by-design (QbD) protocols, including raw material fingerprinting (e.g., HPLC purity checks) and process analytical technology (PAT) for real-time monitoring. ’s factorial designs identify critical material attributes (e.g., catalyst lot purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.